Coumberol
CAS No.:
Cat. No.: VC13775951
Molecular Formula: C22H21NO3
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21NO3 |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 6-[hydroxy(phenyl)methyl]-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one |
| Standard InChI | InChI=1S/C22H21NO3/c24-19-13-17(21(25)14-6-2-1-3-7-14)18-12-15-8-4-10-23-11-5-9-16(20(15)23)22(18)26-19/h1-3,6-7,12-13,21,25H,4-5,8-11H2 |
| Standard InChI Key | FXBJCIJXXOXALP-UHFFFAOYSA-N |
| SMILES | C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(C5=CC=CC=C5)O |
| Canonical SMILES | C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(C5=CC=CC=C5)O |
Introduction
Chemical and Structural Properties of Coumberol
Coumberol, with the molecular formula and a molecular weight of 347.4 g/mol, is a synthetic fluorogenic compound . Its structure enables it to act as a substrate for AKR1C3, undergoing enzymatic reduction to produce a fluorescent product. This property is critical for real-time monitoring of enzyme activity in biochemical assays.
Table 1: Key Chemical Properties of Coumberol
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 878019-53-5 |
| Solubility | 50 mg/mL in DMSO |
| Storage Conditions | -20°C |
Coumberol’s solubility in dimethyl sulfoxide (DMSO) and stability at low temperatures make it practical for laboratory use . Its fluorogenic nature arises from structural features that allow emission upon enzymatic reduction, a trait exploited in kinetic studies.
Biological Applications in AKR1C3 Research
AKR1C3, a member of the aldo-keto reductase superfamily, plays a pivotal role in steroid metabolism, prostaglandin synthesis, and drug resistance in cancers . Coumberol serves as a fluorescent substrate for this enzyme, enabling precise measurement of its activity.
Mechanism of Action
Coumberol is enzymatically reduced by AKR1C3 to its fluorescent counterpart, coumberol. This reaction, summarized as:
allows researchers to quantify enzyme activity through fluorescence intensity changes . The specificity of this interaction has been validated using inhibitors like SN34037, which selectively block AKR1C3 .
Role in Disease Research
AKR1C3 overexpression is linked to hormone-dependent cancers (e.g., prostate, breast) and metabolic disorders . Coumberol-based assays have been instrumental in:
-
Cancer Therapeutics: Predicting the activation of prodrugs like PR-104A in leukemia cells .
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Steroid Metabolism: Studying androgen and estrogen regulation in conditions such as polycystic ovary syndrome .
Research Findings and Experimental Data
Enzyme Kinetics and Inhibition Studies
In a seminal study by Jamieson et al. (2014), Coumberol was used to develop a fluorometric assay for AKR1C3 . Key findings included:
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Kinetic Parameters: AKR1C3 activity in HepG2 cells was 1.7 ± 0.1 nmol/10 cells/hour, compared to 0.46 ± 0.02 nmol/10 cells/hour in PLC/PRF/5 cells .
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Inhibitor Efficacy: The AKR1C3 inhibitor BAY1128688 demonstrated an IC of 1.4 nM in Coumberol-based assays .
Table 2: AKR1C3 Activity Across Cell Lines
| Cell Line | AKR1C3 Activity (nmol/10 cells/hour) |
|---|---|
| HepG2 | 1.7 ± 0.1 |
| PLC/PRF/5 | 0.46 ± 0.02 |
| Hep3B | Not detectable |
Clinical Relevance
A phase 1 trial of BAY1128688, an AKR1C3 inhibitor, utilized Coumberol to assess enzyme inhibition in healthy women . Results indicated dose-dependent increases in serum bilirubin without hepatotoxicity, underscoring Coumberol’s utility in pharmacokinetic studies .
Comparative Analysis with Related Compounds
Coumberol’s specificity distinguishes it from broader-spectrum fluorogenic substrates. For example:
Table 3: Comparison of Fluorogenic Substrates
| Compound | Target Enzyme | Application |
|---|---|---|
| Coumberol | AKR1C3 | Steroid metabolism, cancer research |
| 4-MU | β-Glucuronidase | Lysosomal storage disorders |
| Resorufin | Cytochrome P450 | Drug metabolism studies |
Unlike coumarin derivatives like acenocoumarol (an anticoagulant), Coumberol lacks systemic pharmacological effects, making it ideal for in vitro assays .
Future Research Directions
Despite its utility, gaps remain in understanding Coumberol’s broader biochemical interactions. Recommended areas for investigation include:
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